N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl chloride: A related compound used in the synthesis of various organic molecules.
1H-1,2,4-Triazole derivatives: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide is unique due to its specific combination of a triazole ring and a chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-6-2-4-8-14(12)16(23)20-17-19-11-22(21-17)10-13-7-3-5-9-15(13)18/h2-9,11H,10H2,1H3,(H,20,21,23) |
InChI Key |
BUIDQNVBMHGVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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